3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one typically involves the reaction of an appropriate indanone derivative with piperazine under controlled conditions. The reaction may proceed through a Mannich-type reaction, where the indanone is first activated by a suitable reagent, followed by nucleophilic attack by piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(piperazin-1-ylmethyl)-1H-indole hydrochloride: Shares structural similarities but differs in the indole ring system.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with different substituents and biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring, offering different chemical and biological properties.
Uniqueness
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the indanone and piperazine moieties makes it a versatile compound for various applications.
Properties
CAS No. |
88364-50-5 |
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Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3-methyl-2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C15H26N2O/c1-11-12-4-2-3-5-13(12)15(18)14(11)10-17-8-6-16-7-9-17/h11-14,16H,2-10H2,1H3 |
InChI Key |
GKDZHHXKMWLGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCCC2C(=O)C1CN3CCNCC3 |
Origin of Product |
United States |
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